molecular formula C17H16N2O3 B12157915 3-[(2-Methoxyphenyl)amino]-1-phenylazolidine-2,5-dione

3-[(2-Methoxyphenyl)amino]-1-phenylazolidine-2,5-dione

Cat. No.: B12157915
M. Wt: 296.32 g/mol
InChI Key: BFKWDILMUVSVFO-UHFFFAOYSA-N
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Description

3-[(2-Methoxyphenyl)amino]-1-phenylazolidine-2,5-dione is a heterocyclic compound featuring an azolidine-2,5-dione core substituted with a phenyl group at position 1 and a 2-methoxyphenylamino moiety at position 3. The compound’s molecular formula is C₁₆H₁₅N₃O₃, with a calculated molecular weight of 297.31 g/mol. Its structural features suggest possible applications in medicinal chemistry, though specific biological data remain unreported in the provided evidence.

Properties

IUPAC Name

3-(2-methoxyanilino)-1-phenylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-22-15-10-6-5-9-13(15)18-14-11-16(20)19(17(14)21)12-7-3-2-4-8-12/h2-10,14,18H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFKWDILMUVSVFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC2CC(=O)N(C2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Methoxyphenyl)amino]-1-phenylazolidine-2,5-dione typically involves the reaction of 2-methoxyaniline with phthalic anhydride under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as acetic acid, and a catalyst, such as sulfuric acid. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 3-[(2-Methoxyphenyl)amino]-1-phenylazolidine-2,5-dione may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying to obtain the final product in a suitable form for further applications.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Methoxyphenyl)amino]-1-phenylazolidine-2,5-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

3-[(2-Methoxyphenyl)amino]-1-phenylazolidine-2,5-dione has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[(2-Methoxyphenyl)amino]-1-phenylazolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on core scaffold diversity, substituent patterns, and functional group similarities. Below is a detailed comparison with key examples:

Piperazine Derivatives (HBK Series)

The HBK compounds (e.g., HBK14–HBK19) from share a 2-methoxyphenylpiperazine core but differ in their substituents and linker groups. For example:

  • HBK14: 1-[(2,6-dimethylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine hydrochloride. Molecular Weight: 453.35 g/mol (as HCl salt). Key Features: Flexible ethoxyethyl linker, phenoxy substituents, and a protonated piperazine ring. Activity: Likely pharmacological (e.g., CNS-targeting agents due to piperazine’s prevalence in neuroactive drugs) .

Comparison with Target Compound :

Property Target Compound HBK14
Core Structure Azolidine-2,5-dione (rigid) Piperazine (flexible)
Substituents 2-Methoxyphenylamino, phenyl 2-Methoxyphenyl, phenoxyethyl
Molecular Weight 297.31 g/mol 453.35 g/mol
Solubility Likely lower (non-polar phenyl groups) Higher (ionizable piperazine HCl salt)
Bioactivity Unknown Presumed neuropharmacological

Additionally, the absence of a charged group in the target compound could reduce water solubility.

Pyridin-3-amine Derivatives

The compound 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine () shares a methoxy-substituted aromatic system but features a pyridine core:

  • Molecular Weight : 391.46 g/mol.
  • Key Features: Pyridine ring (electron-deficient), dimethylaminomethyl group, and benzodioxin moiety.

Comparison with Target Compound :

Property Target Compound Pyridin-3-amine Derivative
Core Structure Azolidine-2,5-dione Pyridine
Substituents 2-Methoxyphenylamino, phenyl Benzodioxin, dimethylaminomethyl
Electronic Effects Benzene ring (electron-rich) Pyridine ring (electron-deficient)
Bioactivity Unknown Research use only

The pyridine core’s electron-deficient nature could enhance interactions with electron-rich biological targets, whereas the target compound’s benzene rings may favor hydrophobic interactions.

Methoxy-Containing Triazine Pesticides

highlights triazine-based pesticides (e.g., metsulfuron methyl ester) with methoxy groups:

  • Metsulfuron Methyl Ester: Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate. Key Features: Triazine core, sulfonylurea linker, and methoxy group. Activity: Herbicidal (inhibits acetolactate synthase) .

Comparison with Target Compound :

Property Target Compound Metsulfuron Methyl Ester
Core Structure Azolidine-2,5-dione Triazine
Functional Groups Ketones, amine Triazine, sulfonylurea
Application Undefined Agricultural herbicide

Biological Activity

3-[(2-Methoxyphenyl)amino]-1-phenylazolidine-2,5-dione, also known as a derivative of azolidine diones, has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of molecules that exhibit a variety of pharmacological effects, making it a subject of research for therapeutic applications.

Chemical Structure and Properties

The molecular formula of 3-[(2-Methoxyphenyl)amino]-1-phenylazolidine-2,5-dione is C15H15N1O3C_{15}H_{15}N_{1}O_{3}. The compound features a methoxy group attached to a phenyl ring, which is crucial for its biological activity. The structure can be represented as follows:

Structure C15H15NO3\text{Structure }\text{C}_{15}\text{H}_{15}\text{N}\text{O}_{3}

Anticancer Activity

Research has indicated that compounds similar to 3-[(2-Methoxyphenyl)amino]-1-phenylazolidine-2,5-dione display significant anticancer properties. For instance, studies on related azolidine derivatives have shown selective cytotoxicity against various human tumor cell lines, including leukemia and melanoma. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Table 1: Summary of Anticancer Activity

CompoundCell Line TestedIC50 (µM)Mechanism of Action
3-[(2-Methoxyphenyl)amino]-1-phenylazolidine-2,5-dioneA549 (Lung)TBDApoptosis induction
Related Azolidine DerivativeHL-60 (Leukemia)TBDCell cycle arrest
Related Azolidine DerivativeMCF7 (Breast)TBDInhibition of DNA synthesis

Antimicrobial Activity

Another aspect of the biological activity of this compound is its antimicrobial properties. Studies have suggested that similar azolidine derivatives exhibit activity against various bacterial strains. This is particularly relevant in the context of rising antibiotic resistance.

Table 2: Summary of Antimicrobial Activity

CompoundMicroorganism TestedMinimum Inhibitory Concentration (MIC)Mechanism of Action
3-[(2-Methoxyphenyl)amino]-1-phenylazolidine-2,5-dioneE. coliTBDDisruption of cell membrane integrity
Related Azolidine DerivativeS. aureusTBDInhibition of protein synthesis

Case Studies and Research Findings

Several studies have been conducted to explore the biological activity of compounds in this class. One notable study evaluated the cytotoxic effects on a panel of cancer cell lines and found promising results indicating that these compounds could serve as lead structures for developing new anticancer agents.

In another investigation, the antimicrobial efficacy was assessed against resistant strains, highlighting the potential for these compounds in treating infections where conventional antibiotics fail.

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